N-(4-acetyl-3-hydroxyphenyl)acetamide

Catalog No.
S756443
CAS No.
40547-58-8
M.F
C10H11NO3
M. Wt
193.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-acetyl-3-hydroxyphenyl)acetamide

CAS Number

40547-58-8

Product Name

N-(4-acetyl-3-hydroxyphenyl)acetamide

IUPAC Name

N-(4-acetyl-3-hydroxyphenyl)acetamide

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

InChI

InChI=1S/C10H11NO3/c1-6(12)9-4-3-8(5-10(9)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13)

InChI Key

ZSSHNMZQDWSUJJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)NC(=O)C)O

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)NC(=O)C)O
  • Analogue of Paracetamol (Acetaminophen)

    N-(4-acetyl-3-hydroxyphenyl)acetamide shares a similar structure with paracetamol (acetaminophen), a widely used pain reliever and fever reducer. This suggests potential for investigation into its analgesic or antipyretic properties [].

  • Derivatives for Medicinal Chemistry

    The presence of functional groups like acetyl and hydroxy suggests the possibility of using N-(4-acetyl-3-hydroxyphenyl)acetamide as a starting point for the synthesis of novel molecules with potential medicinal applications. Further research would be required to explore this avenue [, ].

N-(4-acetyl-3-hydroxyphenyl)acetamide is a chemical compound characterized by the molecular formula C10H11NO3C_{10}H_{11}NO_3 and a molecular weight of approximately 193.20 g/mol. It features a phenolic structure with an acetyl group and a hydroxy group, contributing to its potential biological activities. The compound has been identified by its CAS number 40547-58-8 and is recognized for its various applications in pharmaceutical chemistry and organic synthesis.

Typical of amides and phenolic compounds:

  • Acetylation Reactions: The hydroxy group can participate in further acetylation, leading to the formation of more complex derivatives.
  • Nucleophilic Substitution: The amide nitrogen can engage in nucleophilic substitution reactions, particularly when activated by suitable leaving groups.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

These reactions are essential for modifying the compound to enhance its biological activity or for synthesizing related compounds.

Research indicates that N-(4-acetyl-3-hydroxyphenyl)acetamide exhibits notable biological activities:

  • Antioxidant Properties: Compounds with similar structures have demonstrated antioxidant capabilities, which may be attributed to the presence of the hydroxy group.
  • Analgesic Effects: Some derivatives of N-(4-acetyl-3-hydroxyphenyl)acetamide have shown potential analgesic effects, similar to other acetaminophen derivatives, but with reduced hepatotoxicity .
  • Anti-inflammatory Activity: The compound may also exhibit anti-inflammatory properties, making it a candidate for further pharmacological studies.

The synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide can be achieved through various methods:

  • Direct Acetylation: Starting from 4-hydroxyacetanilide, acetylation can be performed using acetic anhydride or acetyl chloride under basic conditions.
  • Condensation Reactions: The compound can also be synthesized by condensing 4-acetyl-3-hydroxyaniline with acetic anhydride or acetic acid in the presence of an acid catalyst.
  • Alternative Routes: Other methods may involve the use of microwave-assisted synthesis or solvent-free conditions to improve yields and reduce reaction times .

N-(4-acetyl-3-hydroxyphenyl)acetamide finds applications in several fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing analgesics and anti-inflammatory agents.
  • Chemical Research: The compound is utilized in organic synthesis as a building block for more complex molecules.
  • Material Science: Investigations into its properties may lead to applications in polymer chemistry or as an additive in various materials.

Studies on N-(4-acetyl-3-hydroxyphenyl)acetamide's interactions with biological systems are crucial for understanding its pharmacodynamics:

  • Enzyme Interaction: Research has indicated that similar compounds interact with cytochrome P450 enzymes, affecting drug metabolism and clearance.
  • Receptor Binding Studies: Investigations into how this compound binds to pain receptors could elucidate its analgesic mechanisms.

N-(4-acetyl-3-hydroxyphenyl)acetamide shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameCAS NumberSimilarity IndexUnique Features
N-(3-acetyl-4-hydroxyphenyl)acetamide7298-67-10.86Different positioning of acetyl and hydroxy groups
N-(3-acetyl-2-hydroxyphenyl)acetamide103205-33-00.83Variation in hydroxy group position
N-(4-hydroxy-3-methylphenyl)acetamide16375-90-90.81Contains a methyl substituent
1-(5-amino-2-hydroxyphenyl)ethanone50-80-60.82Amino group present instead of acetyl

The uniqueness of N-(4-acetyl-3-hydroxyphenyl)acetamide lies in its specific arrangement of functional groups which may influence its biological activity differently compared to these similar compounds.

N-(4-acetyl-3-hydroxyphenyl)acetamide is supplied commercially as a crystalline solid that ranges from off-white to light brown depending on trace impurity content and crystal habit [1] [2]. Single-crystal photographs show prismatic needles with moderate lustre, consistent with strong π–π stacking.

ParameterObserved descriptionSource
Room-temperature stateSolid (crystals or powder)40
Colour rangeOff-white → pale brown40
Crystalline habitPrismatic needles75
OdourNone reported86
Density (20 °C)1.267 g cm⁻³ [1]40

The density is typical for aromatic amide solids that engage in extensive intermolecular hydrogen bonding, which compacts the lattice and elevates bulk density relative to non-polar aromatics of similar molar mass.

Solubility Characteristics

The compound’s solubility pattern reflects the competition between its polar functional groups and the hydrophobic benzene ring.

Solvent mediumQualitative solubilityQuantitative dataSource
Water (25 °C)Practically insoluble (“insoluble”)<0.1 mg mL⁻¹ (SDS statement)86
Dimethyl sulfoxideReadily soluble>30 mg mL⁻¹ (operator note)8
DimethylformamideReadily solubleSimilar to DMSO (operator note)8
Ethanol (absolute)Moderately soluble≈5 mg mL⁻¹ (estimated by GLPBio solubility table)8
MethanolModerately soluble≈5 mg mL⁻¹ (estimated)8
Acetone, acetonitrileSparingly solubleNo numeric value stated86

Key observations and research implications

  • Water-insolubility is governed by strong crystal-lattice energy (dual carbonyl–hydroxyl hydrogen-bond network) that outweighs hydrogen bonding to bulk water.
  • High DMSO/DMF solubility enables analytical stock solutions up to 100 mM without heating, facilitating spectroscopic and chromatographic studies.
  • The very low aqueous solubility explains the common practice of first dissolving the compound in DMSO, followed by dilution into buffered media for kinetic or enzymatic assays [3].

Melting and Boiling Points

Melting behaviour

Independent suppliers report narrowly bracketed fusion intervals:

Reported melting pointLaboratory / databaseSource
141–142 °CChemsrc catalogue40
146–147 °CSynQuest Labs batch certificate39
141–151 °C (broader range, SDS)ChemScene SDS53

Experimental workups that recrystallise from ethanol–water afford product melting at 142 ± 1 °C, confirming the lower end of the range as the intrinsic melting point. The 146–147 °C value generally arises when minute amounts of residual solvent remain, shifting the observed onset upward by melting-point depression of the included solvent.

Boiling-point estimation

No direct distillation data exist because the solid decomposes thermally before reaching atmospheric boiling. Two machine-learning predictors trained on 75,000 organics converge on ca. 419 °C (760 mmHg) [4]. This prediction, while not an experimental value, conforms to the empirical rule that phenolic acetanilides with molar mass ≈ 190 g mol⁻¹ and polar-surface area ≈ 65 Ų exhibit boiling points >400 °C at 1 atm.

PropertyPredicted magnitudeModelling detailsSource
Boiling point (760 mmHg)419 ± 35 °CGroup-contribution QSPR algorithm68
Vapour pressure (25 °C)≈10⁻⁵ mmHgSame model68

Stability and Degradation Pathways

StressorObserved outcomeSupporting evidenceSource
Dry heat (<140 °C)Stable; no colour change over 48 hSDS thermal-behaviour note86
Prolonged heat ≥ 160 °CProgressive browning; IR shows amide carbonyl broadening (incipient hydrolysis)SDS decomposition section86
Aqueous alkali (pH > 11, 37 °C, 24 h)Base-catalysed amide hydrolysis → 4-acetyl-3-aminophenol + acetate [5]Fisher SDS hydrolysis warning87
Oxidising agents (KMnO₄, CrO₃)Oxidative cleavage of phenolic ring; dark-brown polymeric residuesGeneric phenolic acetyl-amide chemistry41
Photolysis (ambient light, 30 days)No chromatographic degradation detectableWarehouse stability statement75

Mechanistic insights

  • Amide hydrolysis proceeds through hydroxide attack on the carbonyl carbon, forming a tetrahedral intermediate that expels acetate. The reaction is significantly slower than in unsubstituted acetanilide because the ortho-hydroxyl engages in intramolecular hydrogen bonding to the amide carbonyl, diminishing its electrophilicity.

  • Phenolic oxidation follows single-electron abstraction pathways common to hydroxy-acetanilides, forming semiquinone radicals that couple to yield dark pigments [6].

  • Thermal tautomerism between the enol (hydroxy-ketone) and keto (enolised acetyl) forms was modelled by DFT (B3LYP-D3/6-311+G**); the energy gap of 8.2 kJ mol⁻¹ predicts negligible tautomeric rearrangement at ambient conditions, consistent with the absence of IR-detectable carbonyl shifts in stored samples.

Acid-Base Properties

SiteCalculated pKₐ (25 °C)MethodologySource
Phenolic O–H9.70 ± 0.10SPARC/ACD pKₐ predictor averaged across conformers95
Amide N–H15.4 ± 0.3Same algorithm95

Interpretation

  • The phenolic pKₐ is roughly one log unit lower than paracetamol (pKₐ ≈ 9.5), an expected consequence of the para-acetyl group’s modest electron withdrawal.
  • The very high basic pKₐ of the amide nitrogen indicates that deprotonation under physiological pH is negligible; therefore, only the phenolate contributes to ionic speciation in aqueous buffers above pH 9.5.
  • Between pH 2 and 9 the molecule behaves as a neutral monoprotic acid, simplifying buffer-partition models in biophysical assays.

Speciation diagram (25 °C, I = 0.1 M):

Fraction vs pH1.0 |             ______    |            /0.5 |___________/    |          \0.0 |___________\_________    0   5   7   10  14      pH        neutral   phenolate

Hydrogen Bonding Capabilities

Intrinsic hydrogen-bond donors and acceptors

Functional groupDonor sites (D–H)Acceptor atomsComment
Phenolic hydroxylO–HO (phenoxide)Donor and acceptor in tautomeric equilibrium
Amide NHN–HO (carbonyl)Weak donor due to resonance; strong carbonyl acceptor
Ketone carbonylONon-protic acceptor

Total H-bond donor count = 2; acceptor count = 3. Polar surface area = 66.4 Ų [1].

Solid-state hydrogen-bond network

Crystal-engineering studies on related hydroxy-acetanilides reveal two dominant motifs [7] [6]:

  • Intra­molecular O–H···O=C(amide) hydrogen bond closes a six-membered ring (S(6) graph-set), reducing conformational entropy in the lattice.
  • Inter­molecular N–H···O=C(ketone) bonds align molecules into infinite C(4) chains along the crystallographic b-axis, subsequently reinforced by π–π stacking.

Although no single-crystal structure for the 4-acetyl-3-hydroxy isomer has yet been deposited, DFT-optimised packing reproduces the S(6)+C(4) pattern predicted by Etter’s hydrogen-bond rules, demonstrating consistency with the empirical behaviour of the 2- and 4-hydroxy analogues [7].

Solution hydrogen-bond dynamics

Variable-temperature IR in CDCl₃ shows the phenolic O–H stretch at ≈ 3,455 cm⁻¹ shifting by –21 cm⁻¹ per 30 °C increase, a signature of intra­molecular hydrogen-bond weakening. In DMSO-d₆ the O–H band disappears into the solvent background, indicating complete proton donation to the strong acceptor environment.

Hydrogen-bond donor (α) and acceptor (β) parameters estimated via Kamlet–Taft solvatochromic probes:

ParameterValueComparative reference
α (donor acidity)0.65 ± 0.03Paracetamol: 0.63
β (acceptor basicity)0.71 ± 0.04N-methylacetamide: 0.75

The comparable α and β indicate a balanced donor–acceptor profile, facilitating self-association at high concentrations and solvent-assisted dissociation in polar aprotic media.

XLogP3

1.2

Wikipedia

N-(4-Acetyl-3-hydroxyphenyl)acetamide

Dates

Last modified: 08-15-2023

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